6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide
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Overview
Description
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core .
Preparation Methods
The synthesis of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide include:
6-Bromo-3-cyclopropyl-2-fluoropyridine: Similar in structure but with a pyridine ring instead of a benzamide core.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Benzamide, 2-bromo-N-methyl-: Lacks the cyclopropyl and fluorine groups.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11BrFNO |
---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C11H11BrFNO/c1-6-2-5-8(12)9(10(6)13)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |
InChI Key |
QVRGFHADDBZXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)NC2CC2)F |
Origin of Product |
United States |
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